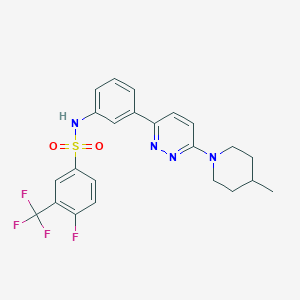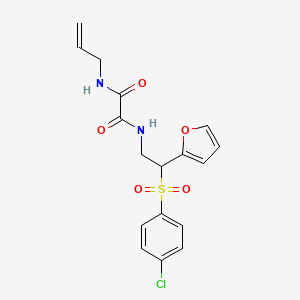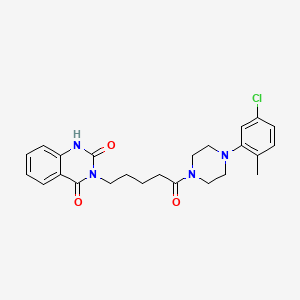
N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
Übersicht
Beschreibung
N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide, also known as ATEOX, is a novel compound that has been studied for its potential applications in scientific research. ATEOX is a member of the oxalamide family of compounds, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways that are involved in cell proliferation and inflammation. N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, including thymidylate synthase and DNA polymerase. Additionally, N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to inhibit the activity of several key signaling pathways that are involved in inflammation, including NF-κB and MAPK.
Biochemical and Physiological Effects
N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide can reduce tumor growth in mouse models of breast and colon cancer, and can reduce inflammation in mouse models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide for lab experiments is its potent antiproliferative activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying the mechanisms of inflammation and oxidative stress.
One of the limitations of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide for lab experiments is its relatively low yield and difficulty in purification. Additionally, the mechanism of action of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide. One area of interest is the development of more efficient synthesis methods for N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide, which could increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide, which could lead to the development of more potent and selective analogs.
Another area of interest is the potential use of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide in animal models and clinical trials.
Conclusion
In conclusion, N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a novel compound that has shown promise for its potential applications in scientific research. N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have potent antiproliferative activity against a wide range of cancer cell lines, and has anti-inflammatory and antioxidant properties. While there are limitations to using N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods and the potential use of N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancers. Additionally, N1-allyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h3-9,11,16H,1,10,12H2,2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMBXGJGRDYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC=C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3410182.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3410189.png)

![2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410224.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3410232.png)

![N-allyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B3410247.png)
![8-allyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3410248.png)
![N-allyl-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B3410249.png)

![N-allyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B3410256.png)


